Sodium 6-bromo-2-fluoropyridine-3-sulfinate
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Overview
Description
Sodium 6-bromo-2-fluoropyridine-3-sulfinate is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a bromine atom at the 6th position, a fluorine atom at the 2nd position, and a sulfinate group at the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of 2-bromo-6-fluoropyridine as a starting material, which is then subjected to sulfonation reactions to introduce the sulfinate group .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale sulfonation reactions using appropriate sulfonating agents under controlled conditions. The reaction conditions, such as temperature, pressure, and the choice of solvent, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium 6-bromo-2-fluoropyridine-3-sulfinate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The sulfinate group can be oxidized to sulfonate or reduced to sulfide.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Sodium 6-bromo-2-fluoropyridine-3-sulfinate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of biologically active compounds and as a probe in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which sodium 6-bromo-2-fluoropyridine-3-sulfinate exerts its effects depends on the specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with various enzymes and receptors in biological systems .
Comparison with Similar Compounds
2-Bromo-6-fluoropyridine: Similar structure but lacks the sulfinate group.
6-Bromo-3-fluoro-2-methylpyridine: Similar structure with a methyl group instead of a sulfinate group.
2-Fluoropyridine: Lacks the bromine and sulfinate groups.
Biological Activity
Sodium 6-bromo-2-fluoropyridine-3-sulfinate is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and therapeutic applications, supported by data tables and relevant case studies.
Overview of the Compound
This compound is a derivative of pyridine characterized by the presence of bromine and fluorine substituents. The molecular formula is C5H4BrFN2O2S, and it is often utilized in drug discovery due to its unique structural properties that influence biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins within cellular pathways. While detailed mechanisms are still under investigation, it is known to impact:
- Enzymatic Activity : It has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of endogenous compounds.
- Cell Signaling : The compound modulates key signaling pathways, such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation.
This compound exhibits several biochemical properties that enhance its potential as a therapeutic agent:
- Solubility : The sulfonate group increases water solubility, making it more bioavailable.
- Stability : The presence of bromine and fluorine enhances the compound's stability under physiological conditions.
Table 1: Comparison of Biological Activities
Case Studies
- Antimicrobial Activity : A study demonstrated that this compound showed significant antimicrobial effects against Candida albicans and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 0.05 to 0.3 µg/mL . This suggests its potential as a therapeutic agent in treating infections caused by resistant strains.
- Anticancer Properties : In vitro studies revealed that the compound could induce apoptosis in MCF-7 breast cancer cells. The IC50 values were significantly lower compared to conventional chemotherapeutics like 5-Fluorouracil, indicating a promising avenue for development in cancer therapy .
- Enzyme Interaction Studies : Research indicated that this compound inhibits certain kinases involved in cellular signaling pathways, demonstrating its potential role in modulating metabolic processes.
Properties
Molecular Formula |
C5H2BrFNNaO2S |
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Molecular Weight |
262.03 g/mol |
IUPAC Name |
sodium;6-bromo-2-fluoropyridine-3-sulfinate |
InChI |
InChI=1S/C5H3BrFNO2S.Na/c6-4-2-1-3(11(9)10)5(7)8-4;/h1-2H,(H,9,10);/q;+1/p-1 |
InChI Key |
DXXUKRIGZBQTOW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=NC(=C1S(=O)[O-])F)Br.[Na+] |
Origin of Product |
United States |
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